N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C₁₆H₁₄N₄O₃S , with a molecular weight of 342.37 g/mol . The structure integrates three key components:
- Thieno[3,2-d]pyrimidin-4(3H)-one core : A bicyclic system comprising a thiophene ring fused to a pyrimidinone ring.
- Acetamide linker : A two-carbon chain connecting the thienopyrimidinone core to the methoxypyridine group.
- 6-Methoxypyridin-3-yl substituent : A pyridine ring substituted with a methoxy group at position 6.
Functional Group Contributions
- Amide bond : The acetamide linker (–NH–CO–) facilitates hydrogen bonding with biological targets, enhancing solubility and binding affinity.
- Methoxy group : The electron-donating methoxy substituent on the pyridine ring influences electronic distribution, potentially modulating reactivity and pharmacokinetic properties.
- Thienopyrimidinone core : The conjugated system of the fused rings provides planar rigidity, which is critical for interactions with enzymatic active sites.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Thieno[3,2-d]pyrimidinone | Fused bicyclic system with sulfur at position 1 and carbonyl at position 4 |
| Acetamide linker | –NH–CO– group bridging the core and pyridine moiety |
| Methoxypyridine | Pyridine ring with –OCH₃ at position 6 |
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C14H12N4O3S/c1-21-12-3-2-9(6-15-12)17-11(19)7-18-8-16-10-4-5-22-13(10)14(18)20/h2-6,8H,7H2,1H3,(H,17,19) |
InChI Key |
ZXWZGMSUVVREMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one core is commonly synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with carbonyl or nitrile reagents.
Representative Procedure:
-
Starting Material : Methyl 2-amino-4-methylthiophene-3-carboxylate.
-
Reagent : Formamide (excess).
-
Conditions : Reflux at 150°C for 6–8 hours.
-
Yield : 76–97% for unsubstituted derivatives.
Mechanism :
Formamide acts as both a solvent and a carbonyl donor, facilitating cyclization to form the pyrimidinone ring.
Using Urea or Thiourea
-
Reagents : Urea or thiourea in acidic (HCl) or basic (KOH) conditions.
-
Conditions : Reflux in 1,4-dioxane or ethanol.
-
Yield : 60–90% for 2-thioxo derivatives.
Nitrile-Based Cyclization
-
Reagents : Trichloroacetonitrile in acetic acid saturated with HCl.
-
Yield : 63% for 2-trichloromethyl-substituted analogs.
Functionalization at the N3 Position
N-Alkylation via Mitsunobu Coupling
The Mitsunobu reaction enables efficient N-alkylation of the thieno[3,2-d]pyrimidin-4-one core with alcohol-containing intermediates.
Procedure:
-
Core : 3(4H)-Thieno[3,2-d]pyrimidin-4-one.
-
Alcohol : 2-(6-Methoxypyridin-3-ylamino)ethanol.
-
Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Conditions : THF, 0°C to room temperature, 12 hours.
-
Yield : 70–85%.
Nucleophilic Substitution with Haloacetamides
A two-step approach involves halogenation followed by displacement with a pyridine-containing amine.
Step 1: Bromination of the Core
-
Reagent : N-Bromosuccinimide (NBS).
-
Conditions : DMF, 50°C, 2 hours.
-
Product : 3-Bromothieno[3,2-d]pyrimidin-4-one.
Step 2: Displacement with 6-Methoxypyridin-3-ylacetamide
-
Amine : N-(6-Methoxypyridin-3-yl)acetamide.
-
Base : Potassium carbonate (K₂CO₃).
-
Solvent : Acetonitrile, reflux for 6 hours.
-
Yield : 65–78%.
Optimization and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
-
Cyclization : 20 minutes at 150°C (vs. 6 hours conventionally).
-
N-Alkylation : 30 minutes at 120°C.
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ | Yield (%) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | 8.21 (s, 1H), 7.45 (d, 1H), 6.92 (d, 1H) | 165.0 | 89 |
| N-(6-Methoxypyridin-3-yl)acetamide | 8.12 (d, 1H), 6.75 (d, 1H), 3.85 (s, 3H) | 181.1 | 92 |
| Final Product | 8.40 (s, 1H), 7.60 (d, 1H), 3.90 (s, 3H) | 346.2 | 74 |
Table 2: Comparative Yields by Method
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu Coupling | THF, DEAD, 12h | 82 | 98.5 |
| Nucleophilic Substitution | K₂CO₃, MeCN, reflux | 71 | 97.8 |
| Microwave-Assisted | 150°C, 20min | 88 | 99.1 |
Challenges and Solutions
Regioselectivity in Cyclization
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of thienopyrimidine derivatives, characterized by a unique combination of a pyridine and thieno[3,2-d]pyrimidine moiety. The molecular formula is , and its structure features a methoxy group on the pyridine ring and an oxo group on the thienopyrimidine scaffold. These structural elements contribute to its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit antimicrobial properties. In particular, N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown efficacy against various bacterial strains. For example, studies have reported its inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Properties
Thienopyrimidine compounds have been explored for their anticancer potential. This specific compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting that it may interfere with cancer cell proliferation .
Neurological Disorders
Recent patents have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit tau oligomer formation positions it as a promising candidate for further research in neuroprotection and cognitive enhancement .
Diabetes Management
Dipeptidyl peptidase IV (DPP-IV) inhibitors are vital in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The thienopyrimidine scaffold has been utilized to develop long-acting DPP-IV inhibitors, with this compound showing promise in this area due to its favorable pharmacokinetic profile .
Study on Antimicrobial Efficacy
A study conducted by Weidner et al. evaluated the antimicrobial properties of various thienopyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <10 |
| This compound | Escherichia coli | <10 |
Neuroprotective Effects
In a recent patent application focused on neuroprotective agents, this compound was shown to inhibit tau aggregation in cellular models of Alzheimer's disease. This effect was quantified using fluorescence assays that demonstrated reduced tau oligomer formation compared to control groups .
Mechanism of Action
The mechanism by which N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and melting points:
Key Observations:
- Alkyl Chains: Branched alkyl groups (e.g., sec-butyl in ) may enhance solubility but reduce target affinity compared to aromatic substituents.
Antitumor Activity:
- Hydrazone Derivatives: N′-Benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives demonstrated anti-tumor activity in vitro, highlighting the importance of the hydrazone linker for bioactivity .
Enzyme Inhibition:
- InhA Inhibitors: 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () exhibited enoyl-acyl carrier protein reductase (InhA) inhibition, suggesting that acetamide-linked heterocycles are viable scaffolds for antimicrobial development .
Biological Activity
N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Structural Overview
The compound features:
- Methoxypyridine moiety : This component is known for enhancing solubility and biological activity.
- Thienopyrimidine core : This structure is associated with various pharmacological properties including antiparasitic and antibacterial activities.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Mechanistic Insights
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific enzymes or receptors involved in critical biochemical pathways. Detailed mechanistic studies are essential to elucidate these interactions fully.
Comparative Analysis
To better understand the potential of this compound, it can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methyl-2-pyridyl)-picrylamine | Methyl group on pyridine | Antiparasitic |
| N-(4-methoxy-ortho-tolyl)-picrylamine | Methoxy and ortho-tolyl groups | Antifungal |
| N-(3-chloro-ortho-tolyl)-picrylamine | Chlorine substitution on pyridine | Antibacterial |
Case Studies
- Antimalarial Efficacy : In a study conducted by Weidner et al., derivatives based on thienopyrimidine were screened against P. falciparum using a luciferase-based viability assay. The results indicated that certain modifications significantly enhanced antimalarial activity, with IC50 values ranging from 1.46 to 5.74 μM depending on the substituents present on the thienopyrimidine scaffold .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of thienopyrimidine derivatives in vitro, revealing that some compounds exhibited moderate cytotoxicity (LD50 = 88 mg/kg) while maintaining significant antiplasmodial activity .
Future Directions
Further research is necessary to:
- Conduct extensive pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
- Investigate the structure-activity relationship (SAR) to optimize the compound's efficacy and reduce potential toxicity.
- Explore the compound's interaction with various biological targets through advanced techniques such as molecular docking and high-throughput screening.
Q & A
Q. What are the key considerations for synthesizing N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
The synthesis involves multi-step reactions, starting with constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene and pyrimidine precursors, followed by functionalization with acetamide and 6-methoxypyridine groups. Key steps include:
- Cyclization : Use mercaptonicotinonitrile or chloroacetyl derivatives under basic conditions to form the thienopyrimidine scaffold .
- Acetamide coupling : React the core with activated 6-methoxypyridin-3-amine derivatives using condensing agents (e.g., DCC or EDC) .
- Purification : Employ column chromatography and recrystallization to isolate the final product .
Q. How can researchers validate the structural integrity of this compound?
Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy : Analyze proton environments (e.g., δ 2.03 ppm for CH3 in acetamide groups) and aromatic proton patterns .
- LC-MS : Confirm molecular weight (e.g., m/z 362.0 [M+H]+ for related thienopyrimidines) .
- X-ray crystallography : Resolve crystal structures to verify bond angles and substituent positions .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize assays aligned with structural analogs:
- Kinase inhibition : Test against c-Met kinase (IC50 values for related compounds range from 0.5–10 µM) .
- Cytotoxicity : Screen against cancer cell lines (A549, HCT116, MCF-7) using MTT assays .
- Enzyme-linked assays : Measure interactions with targets like EGFR or VEGFR2 .
Advanced Research Questions
Q. How do substituent variations on the thienopyrimidine core affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 4-Fluorophenyl at position 7 : Enhances kinase inhibition (e.g., c-Met IC50 = 0.5 µM vs. 8.2 µM for unsubstituted analogs) .
- Methoxy groups on pyridine : Improve solubility but may reduce binding affinity due to steric hindrance .
- Chlorobenzyl vs. methoxybenzyl : Chlorine increases lipophilicity and membrane permeability, while methoxy improves metabolic stability .
Q. How can molecular docking resolve contradictions in reported biological data?
Discrepancies in activity (e.g., varying IC50 values across studies) can be addressed by:
- Target flexibility : Use induced-fit docking to model conformational changes in kinases like c-Met .
- Solvent effects : Simulate aqueous vs. lipid environments to predict binding modes under physiological conditions .
- Cross-validate with mutagenesis : Compare docking predictions with experimental mutations (e.g., ATP-binding pocket residues) .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
Balance modifications to improve ADMET profiles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
